![molecular formula C9H16N4O B1379528 N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine CAS No. 1597268-45-5](/img/structure/B1379528.png)
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine
Overview
Description
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine (DMPO) is a small molecule that has been studied extensively in the past few decades. It is a heterocyclic compound composed of two nitrogen atoms, two methyl groups, and a piperidine ring. DMPO has been found to possess a variety of biological and pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been used in the synthesis of other compounds, such as peptides and polymers.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Enzyme Inhibition : Compounds bearing the 1,3,4-oxadiazole structure, including variants related to N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine, have been synthesized and evaluated for biological activities. A study focused on synthesizing such compounds and assessing their inhibition against butyrylcholinesterase (BChE) enzyme, along with molecular docking studies to understand ligand-BChE binding affinity (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities : Research on 1,3,4-oxadiazole N-Mannich bases, closely related to the chemical structure , highlighted their synthesis and evaluation for antimicrobial and anti-proliferative activities. These compounds demonstrated broad-spectrum antibacterial activities and were also evaluated against various cancer cell lines, showing promising anti-proliferative activity (Al-Wahaibi et al., 2021).
Spectral Analysis and Anti-Bacterial Studies
Spectral Analysis and Antibacterial Properties : A study synthesized N-substituted derivatives of a similar compound, evaluating their structural characteristics through spectral data and investigating their antibacterial properties against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Potential Treatment for Alzheimer’s Disease : Research into N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives, closely related to the chemical compound of interest, aimed to identify new drug candidates for Alzheimer’s disease. These compounds were synthesized and screened for enzyme inhibition activity against acetyl cholinesterase (AChE), a significant target in Alzheimer’s disease treatment (Rehman et al., 2018).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : A variety of 1,3,4-oxadiazole derivatives, including those with structures similar to N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine, have been studied for their antimicrobial activity. These studies showed significant effects against various strains of bacteria and fungi (Krolenko et al., 2016).
Anticancer Evaluation : Research has been conducted on oxadiazole derivatives for their potential anticancer properties. Studies include the synthesis of various derivatives and their evaluation against human cancer cell lines, demonstrating significant cytotoxicity in some cases (Abdo & Kamel, 2015).
properties
IUPAC Name |
N,N-dimethyl-5-piperidin-2-yl-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-5-3-4-6-10-7/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKHCPHMTWKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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